2-(1-(5-Nitrofuran-2-yl)propylidene)hydrazinecarboxamide
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Overview
Description
2-(1-(5-Nitrofuran-2-yl)propylidene)hydrazinecarboxamide is a heterocyclic compound characterized by the presence of a furan ring substituted with a nitro group and a hydrazinecarboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(5-Nitrofuran-2-yl)propylidene)hydrazinecarboxamide typically involves the condensation of 5-nitrofurfural with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1-(5-Nitrofuran-2-yl)propylidene)hydrazinecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the furan ring .
Scientific Research Applications
2-(1-(5-Nitrofuran-2-yl)propylidene)hydrazinecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-(5-Nitrofuran-2-yl)propylidene)hydrazinecarboxamide involves its interaction with bacterial enzymes. The nitro group is reduced by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, proteins, and other cellular components. This leads to the inhibition of bacterial growth and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative with similar antibacterial properties.
Furazolidone: A nitrofuran compound used as an antimicrobial agent.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
2-(1-(5-Nitrofuran-2-yl)propylidene)hydrazinecarboxamide is unique due to its specific structural features, such as the presence of the hydrazinecarboxamide moiety, which may confer distinct biological activities compared to other nitrofuran derivatives .
Properties
CAS No. |
35889-34-0 |
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Molecular Formula |
C8H10N4O4 |
Molecular Weight |
226.19 g/mol |
IUPAC Name |
[(Z)-1-(5-nitrofuran-2-yl)propylideneamino]urea |
InChI |
InChI=1S/C8H10N4O4/c1-2-5(10-11-8(9)13)6-3-4-7(16-6)12(14)15/h3-4H,2H2,1H3,(H3,9,11,13)/b10-5- |
InChI Key |
KCNXUNHPXWVPJP-YHYXMXQVSA-N |
Isomeric SMILES |
CC/C(=N/NC(=O)N)/C1=CC=C(O1)[N+](=O)[O-] |
Canonical SMILES |
CCC(=NNC(=O)N)C1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
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